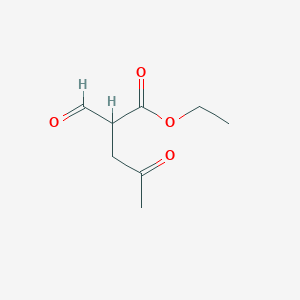

ethyl 2-formyl-4-oxopentanoate

Description

Significance as a Bifunctional Organic Compound in Academic Inquiry

In organic chemistry, a molecule that contains two different functional groups is termed a bifunctional compound. bowen.edu.ngwikipedia.org Such compounds are of immense interest because they possess the characteristic properties of both functional groups, and their proximity often leads to unique reactivity and applications in areas like medicine and catalysis. bowen.edu.ng Ethyl 2-formyl-4-oxopentanoate exemplifies this concept with its aldehyde, ketone, and ester functionalities.

The significance of this bifunctionality lies in its synthetic versatility:

Condensation Reactions: The aldehyde (formyl) group can readily react with amines or alcohols. smolecule.com

Nucleophilic Addition: Both the aldehyde and ketone carbonyl groups are susceptible to attack by nucleophiles, leading to a variety of derivatives. smolecule.com

Oxidation: The aldehyde group can be selectively oxidized to form a carboxylic acid. smolecule.com

This array of potential reactions allows chemists to use this compound as a foundational building block. It can be strategically employed to construct larger, more intricate molecules. The concept of using bifunctional molecules to induce specific interactions is a powerful tool in chemical biology and drug discovery, with related strategies being used to create molecules that can bring two proteins together or target specific biological pathways. acs.org

Historical Context of Related α-Formyl β-Keto Esters in Synthetic Chemistry

The utility of this compound is best understood within the broader historical context of its chemical class: β-keto esters. These compounds have long been cornerstones of organic synthesis, prized for their ability to form carbon-carbon bonds. google.comfiveable.me The Claisen condensation, a classic reaction for their synthesis, highlights their importance in building molecular complexity. fiveable.me

β-Keto esters are recognized as crucial intermediates for producing a wide range of complex molecules due to their dual electrophilic and nucleophilic character. researchgate.net Over the years, the field has evolved significantly. For instance, the development of palladium-catalyzed reactions of allylic β-keto esters introduced a new generation of synthetic methods, expanding their utility even further. nih.gov

The introduction of a formyl group at the α-position, creating α-formyl β-keto esters, adds another layer of synthetic potential. This "extra" functional group provides an additional reactive handle for chemists to exploit. A key application of this class of compounds is in the synthesis of heterocyclic systems. For example, α-formyl esters can undergo stereocomplementary enol tosylation and subsequent Suzuki-Miyaura cross-coupling, demonstrating their role in stereocontrolled synthesis. organic-chemistry.org Their ability to react with various nucleophiles makes them ideal precursors for building rings, a common structural motif in biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formyl-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-12-8(11)7(5-9)4-6(2)10/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHRNVHKYORPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632716 | |

| Record name | Ethyl 2-formyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84290-76-6 | |

| Record name | Ethyl 2-formyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Formyl 4 Oxopentanoate

Direct Synthesis Approaches

Direct synthetic methods aim to construct the ethyl 2-formyl-4-oxopentanoate molecule in a single or a few straightforward steps from readily available precursors. These approaches primarily involve the formylation of a suitable ester or condensation reactions that simultaneously build the carbon skeleton and introduce the required functional groups.

Formylation Reactions of Precursor Esters

The most logical precursor for the direct formylation to obtain this compound is ethyl acetoacetate (B1235776). The formylation would introduce the aldehyde group at the C2 position, which is activated by the two adjacent carbonyl groups.

One of the most common methods for the formylation of active methylene (B1212753) compounds is the Claisen condensation using a formylating agent such as ethyl formate (B1220265) in the presence of a strong base. wikipedia.orgopenstax.orglibretexts.org The reaction is typically carried out using a base like sodium ethoxide in an alcoholic solvent. The mechanism involves the deprotonation of the α-carbon of ethyl acetoacetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. Subsequent elimination of an ethoxide ion yields the desired β-keto aldehyde. openstax.orglibretexts.org

Another powerful formylation technique is the Vilsmeier-Haack reaction . organic-chemistry.orgchemistrysteps.comwikipedia.orgyoutube.com This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgchemistrysteps.comwikipedia.orgresearchgate.net The Vilsmeier reagent is an electrophilic iminium salt that can react with electron-rich species. While commonly used for the formylation of activated aromatic rings, it can also be applied to enolizable ketones and esters. researchgate.net In the case of ethyl acetoacetate, the enol form would attack the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium intermediate would furnish the aldehyde functionality. chemistrysteps.comyoutube.com

| Formylation Method | Formylating Agent | Typical Base/Catalyst | Typical Solvent |

| Claisen Condensation | Ethyl formate | Sodium ethoxide | Ethanol (B145695) |

| Vilsmeier-Haack Reaction | DMF/POCl₃ | None (reagent is electrophilic) | Dichloromethane, DMF |

Condensation and Rearrangement Pathways

Condensation reactions provide an alternative route to the carbon skeleton of this compound. An aldol-type condensation between two smaller molecules could, in principle, be devised. For instance, a crossed aldol (B89426) reaction between pyruvate (B1213749) and another carbonyl compound, followed by further functional group manipulation, could be envisioned, although this would likely involve a multistep sequence rather than a direct approach.

Rearrangement reactions could also be considered. For example, a precursor with a different arrangement of functional groups could potentially be rearranged to the target molecule under specific catalytic conditions. A notable example of a rearrangement that can lead to β-keto esters is the semipinacol rearrangement of α,β-epoxy ketones, though this is a more complex and less direct strategy for the synthesis of this specific target molecule. researchgate.net

Multistep Synthetic Strategies Involving Pentenoic Acid Derivatives

Multistep syntheses offer greater flexibility and control over the introduction of functional groups, often starting from a simple carbon backbone like a pentenoic acid derivative.

Carbonyl Group Introduction and Modification

A plausible multistep route could start from a derivative of 4-pentenoic acid. google.com The synthesis would involve the selective introduction of the three carbonyl functionalities at the desired positions. For instance, one could envision a strategy starting with 4-pentenoic acid or its ester. The double bond could be dihydroxylated to a diol, followed by selective oxidation to introduce the keto and aldehyde groups. However, achieving such selectivity would be a significant challenge.

A more controlled approach might involve the use of protecting groups. For example, starting with a protected form of a pentenoic acid derivative where one or more functional groups are masked would allow for the sequential and regioselective introduction of the other carbonyls. The alkylation of β-keto esters is a well-established method for building up carbon chains and could be adapted for this purpose. aklectures.com

Esterification Techniques

In a multistep synthesis where the carboxylic acid is generated first, a final esterification step would be necessary to obtain the ethyl ester. The Fischer-Speier esterification is a classic and widely used method for this transformation, involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com

Alternatively, for substrates that are sensitive to strong acids, milder esterification methods can be employed. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or conversion of the carboxylic acid to an acid chloride followed by reaction with ethanol.

Optimization of Synthetic Efficiency and Yield for this compound

The optimization of any synthetic route to this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing reaction times and the formation of byproducts.

Key parameters to consider for optimization include:

Choice of Reagents and Catalysts: For the formylation of ethyl acetoacetate via Claisen condensation, the choice of base and formylating agent is crucial. While sodium ethoxide and ethyl formate are standard, other bases like sodium hydride or potassium tert-butoxide, and other formylating agents could be explored. In the Vilsmeier-Haack reaction, different Vilsmeier salt precursors could be tested.

Reaction Temperature: The temperature can have a significant impact on reaction rate and selectivity. For instance, Claisen condensations are often performed at low temperatures to control the reaction, while Vilsmeier-Haack reactions may require heating. chegg.com

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism and rate.

Stoichiometry of Reactants: The molar ratio of the reactants, particularly the base in the Claisen condensation, needs to be carefully controlled to ensure complete reaction and drive the equilibrium towards the product. openstax.orglibretexts.org

Work-up and Purification: The efficiency of the work-up and purification steps is critical for obtaining a high-purity product. This may involve extraction, distillation, or chromatography.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, could be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome.

| Parameter to Optimize | Potential Variations | Expected Outcome |

| Base | Sodium ethoxide, Sodium hydride, Potassium tert-butoxide | Improved yield, reduced side reactions |

| Solvent | Ethanol, THF, Dichloromethane | Increased reaction rate, improved selectivity |

| Temperature | -10 °C to reflux | Optimized reaction time and yield |

| Reactant Ratio | Equimolar vs. excess of one reactant | Drive reaction to completion |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Formyl 4 Oxopentanoate

Reactivity of the Formyl Functional Group

The formyl group (an aldehyde) is one of the most reactive functionalities in ethyl 2-formyl-4-oxopentanoate, making it a prime site for initial chemical modification.

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility. masterorganicchemistry.comlibretexts.org In a typical nucleophilic addition reaction, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation yields the corresponding alcohol. libretexts.org

Common nucleophiles that react with the formyl group include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the cleavage of the C=O pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. libretexts.orglibretexts.org

| Nucleophile | Reagent | Product Type | General Conditions |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol | Methanol (B129727) or ethanol (B145695) as solvent |

| Grignard Reagent | RMgX (e.g., CH₃MgBr) | Secondary alcohol | Anhydrous ether or THF |

| Cyanide | HCN/KCN | Cyanohydrin | Aqueous, slightly acidic |

| Ylide | Wittig reagent (Ph₃P=CHR) | Alkene | Anhydrous solvent (e.g., THF) |

Oxidation and Reduction Pathways

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the formyl group can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The oxidation involves the conversion of the aldehyde to a carboxylic acid, which in the context of this compound, would yield a dicarboxylic acid monoester. A study on the oxidation of β-keto esters using Oxone in an aqueous medium provides a method for the synthesis of α-keto esters, though this involves oxidative cleavage. organic-chemistry.org

Reduction: The formyl group is more reactive towards reduction than the keto group. Selective reduction of the formyl group can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures. masterorganicchemistry.com This reaction proceeds via the nucleophilic addition of a hydride ion to the formyl carbon. libretexts.orgchemguide.co.uk Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent and would likely reduce both the formyl and keto groups, and potentially the ester group as well. libretexts.orgchemguide.co.uk

Reactivity of the Keto Functional Group

The keto group at the 4-position of this compound is another key reactive center, participating in a range of important carbon-carbon bond-forming reactions and reduction processes.

Aldol (B89426) and Related Condensation Reactions

The presence of α-hydrogens acidic due to the adjacent keto group allows for the formation of an enolate, which can then act as a nucleophile in aldol-type reactions. Given the presence of a formyl group in the same molecule, intramolecular aldol condensation is a highly probable and synthetically valuable reaction pathway. youtube.comlibretexts.org

Under basic conditions, an enolate can be formed at the carbon adjacent to the keto group (C-5). This enolate can then attack the electrophilic formyl carbon, leading to the formation of a cyclic β-hydroxy aldehyde. Subsequent dehydration would yield a stable, conjugated cyclic enone. libretexts.orgyoutube.com The formation of five- or six-membered rings is generally favored in intramolecular reactions due to their thermodynamic stability. youtube.comlibretexts.org In the case of this compound, an intramolecular aldol condensation would lead to a five-membered ring.

| Reaction Type | Reagent/Conditions | Intermediate | Final Product |

| Intramolecular Aldol Addition | Base (e.g., NaOH, LDA) | Cyclic β-hydroxy aldehyde | Cyclic β-hydroxy aldehyde |

| Intramolecular Aldol Condensation | Base (e.g., NaOH, LDA), Heat | Cyclic β-hydroxy aldehyde | Cyclic α,β-unsaturated aldehyde |

Ketone Reduction Mechanisms

The keto group can be reduced to a secondary alcohol using various reducing agents. The choice of reagent determines the selectivity of the reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol. libretexts.orgchemguide.co.uk However, as mentioned, LiAlH₄ is often not selective and will also reduce the formyl and ester groups. libretexts.orgchemguide.co.uk Sodium borohydride (NaBH₄) is a milder reducing agent and can be used for the reduction of ketones. masterorganicchemistry.comchemguide.co.uk By carefully controlling the reaction conditions (e.g., temperature, stoichiometry), it may be possible to achieve selective reduction of the ketone in the presence of the ester.

The mechanism of ketone reduction by metal hydrides involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.orgchemguide.co.uk

Reactivity of the Ester Moiety

The ethyl ester group in this compound is generally the least reactive of the three functional groups towards nucleophilic attack. However, it can undergo hydrolysis and transesterification under specific conditions.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water, and it can be catalyzed by either acid or base. researchgate.netlibretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis: This is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that produces a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk The use of a base, such as sodium hydroxide (B78521), drives the reaction to completion because the carboxylic acid formed is deprotonated to the carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. chemistrysteps.com

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. rsc.orgucc.ienih.gov This reaction is often catalyzed by either an acid or a base. ucc.ienih.gov For β-keto esters, various catalysts, including Lewis acids and enzymes, can be employed under mild conditions. ucc.ienih.gov The reaction likely proceeds through an enol intermediate, which is a characteristic feature of β-keto esters. ucc.ienih.gov This allows for selective transesterification even in the presence of other ester functionalities. ucc.ienih.gov

Transesterification Processes

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction for modifying esters. In the case of this compound, the ethyl ester group can be converted to other esters, a process that can be catalyzed by either acids or bases. masterorganicchemistry.com

The transesterification of β-keto esters, such as this compound, can often be achieved with high selectivity over other ester types. nih.gov This selectivity is generally attributed to the involvement of an enol or enolate intermediate, where chelation of a catalyst to both carbonyl groups can play a significant role. nih.gov A variety of catalysts, including protic acids, Lewis acids, and organic bases, have been employed for the transesterification of β-keto esters. nih.govucc.ie

A proposed mechanism for the acid-catalyzed transesterification involves the initial protonation of the ester carbonyl, which enhances its electrophilicity. The new alcohol then attacks the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the new ester. masterorganicchemistry.com Under basic conditions, the reaction typically proceeds via nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate which then collapses to the new ester and ethoxide. masterorganicchemistry.com

Several catalytic systems have been developed for the efficient transesterification of β-keto esters, as detailed in the table below, which showcases the versatility of this transformation.

| Catalyst System | Alcohol Scope | Typical Conditions | Yield Range | Reference |

| Silica Supported Boric Acid | Primary, secondary, allylic, benzylic, chiral alcohols | Solvent-free, heat | 87-95% | nih.gov |

| 3-Nitrobenzeneboronic Acid | Primary, secondary, tertiary, cyclic, allylic, benzylic alcohols | 2.5 mol% catalyst, heat | Good to excellent | ucc.ieresearchgate.net |

| Zinc/Iodine | Various alcohols | Heat | Good | ucc.ie |

| N-Heterocyclic Carbenes (NHCs) | Primary, secondary, tertiary alcohols | Low catalyst loading, room temperature | Good | masterorganicchemistry.com |

Hydrolysis Mechanisms

The hydrolysis of this compound involves the cleavage of the ethyl ester to yield 2-formyl-4-oxopentanoic acid. This reaction can be catalyzed by both acids and bases.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and ethanol. This final deprotonation step is essentially irreversible and drives the reaction to completion. youtube.com The hydrolysis of β-dicarbonyl compounds under alkaline conditions has been a subject of kinetic studies. acs.org

The presence of the β-keto and formyl groups can influence the rate of hydrolysis compared to a simple ethyl ester due to electronic effects and potential intramolecular interactions.

Interplay and Chemo-Selectivity of Functional Groups in Reactions

The presence of three distinct carbonyl-based functional groups (aldehyde, ketone, and ester) within this compound gives rise to the challenge and opportunity of chemo-selective reactions. The relative reactivity of these groups dictates the outcome of many transformations.

Generally, aldehydes are more reactive towards nucleophiles than ketones. libretexts.org This is due to both steric and electronic factors. Sterically, the single hydrogen atom attached to the aldehyde carbonyl offers less hindrance to an incoming nucleophile compared to the two alkyl groups of a ketone. vpscience.org Electronically, the carbonyl carbon of an aldehyde is more electrophilic because it has only one electron-donating alkyl group, whereas a ketone has two. libretexts.org Esters are generally the least reactive of the three towards nucleophilic attack.

This reactivity hierarchy allows for selective transformations. For instance, reduction of this compound with a mild reducing agent like sodium borohydride (NaBH₄) would be expected to selectively reduce the aldehyde group to a primary alcohol, leaving the ketone and ester groups intact. rsc.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce all three functional groups. youtube.com

Similarly, in oxidation reactions, the formyl group is much more susceptible to oxidation to a carboxylic acid than the ketone or ester functionalities. nih.gov Reagents like Tollens' reagent or Fehling's solution, which are mild oxidizing agents, can selectively oxidize the aldehyde.

The acidic protons on the carbon atom situated between the formyl and ester groups (the α-position) are particularly reactive due to the electron-withdrawing effects of both adjacent carbonyls, making this position prone to deprotonation and subsequent alkylation or condensation reactions. vpscience.orgyoutube.comncert.nic.in The acidity of these protons in β-dicarbonyl compounds is significantly higher than in simple ketones or esters. youtube.com

Advanced Mechanistic Studies of Transformations Involving this compound

Due to the lack of specific, in-depth mechanistic studies on this compound itself, this section will draw upon well-established principles and studies of analogous β-dicarbonyl compounds to infer the likely mechanistic pathways.

Reaction Intermediates and Transition States

Many reactions of this compound proceed through key intermediates such as enols and enolates. The compound can exist in equilibrium with its various enol tautomers. The stability and concentration of these tautomers are influenced by the solvent and other conditions. masterorganicchemistry.comnih.govresearchgate.netresearchgate.net NMR spectroscopy is a powerful tool for studying such keto-enol equilibria. nih.govresearchgate.netresearchgate.net The enol form is stabilized by the formation of an intramolecular hydrogen bond. researchgate.net

In base-catalyzed reactions, deprotonation at the α-carbon leads to the formation of a resonance-stabilized enolate. This enolate is a key nucleophilic intermediate in reactions like aldol condensations and alkylations. vpscience.orgyoutube.com The negative charge in the enolate of a β-dicarbonyl system is delocalized over both oxygen atoms and the intervening carbon, which accounts for its enhanced stability and acidity compared to simple enolates. youtube.com

Reactions involving nucleophilic attack on the carbonyl groups, such as hydrolysis or reduction, proceed through tetrahedral intermediates. masterorganicchemistry.comvpscience.org The stability of these intermediates can influence the reaction rate.

Transition state theory is used to understand the energy barriers of these transformations. github.io For reactions like the aldol reaction, cyclic, chair-like transition states, such as the Zimmerman-Traxler model, are often invoked to explain the stereochemical outcome. nih.gov Computational chemistry provides valuable insights into the geometry and energy of these transition states. orientjchem.orgacs.orgresearchgate.net For instance, computational studies on related formyl ketenes have investigated their conformational equilibria and rotational barriers. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of reactions involving this compound can often be governed by either kinetic or thermodynamic control. nih.gov

Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. nih.govyoutube.comresearchgate.net For example, in the deprotonation of an unsymmetrical ketone, the kinetic enolate is formed by removing the most sterically accessible α-proton. nih.gov

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is reversible, and the product distribution reflects the relative thermodynamic stability of the products. The most stable product, which is at the lowest energy state, will be the major product. nih.govnih.govyoutube.comresearchgate.net The thermodynamic enolate of an unsymmetrical ketone is typically the more substituted one, as it leads to a more stable, more substituted double bond. libretexts.org

The interplay between kinetic and thermodynamic control is crucial in understanding the regioselectivity of enolate formation and subsequent reactions. For instance, the choice of base and reaction temperature can be used to selectively generate either the kinetic or thermodynamic enolate of the ketone moiety in this compound, leading to different alkylation products.

The hydrolysis of the ester is a thermodynamically driven process, especially under basic conditions where the formation of the carboxylate salt makes the reaction essentially irreversible. youtube.com Kinetic studies on the hydrolysis of related dicarbonyl compounds have been performed to elucidate the reaction mechanisms and rate-determining steps. acs.orgnih.gov

Advanced Synthetic Applications of Ethyl 2 Formyl 4 Oxopentanoate

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three distinct carbonyl functionalities within a five-carbon chain renders ethyl 2-formyl-4-oxopentanoate a potent synthon for constructing elaborate molecules. The differential reactivity of the aldehyde, ketone, and ester groups can be selectively harnessed to build diverse molecular scaffolds.

The 1,3-dicarbonyl-like nature of the keto-aldehyde moiety in this compound makes it an ideal substrate for condensation reactions with various dinucleophiles to form a wide array of heterocyclic compounds. These reactions often proceed through a cyclocondensation mechanism where the nucleophile attacks one or both carbonyl groups, followed by dehydration to yield the aromatic or partially saturated heterocycle.

For instance, reactions with amidines or ureas can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules. Similarly, condensation with hydrazines can yield pyrazoles, while reactions with hydroxylamine (B1172632) produce isoxazoles. The Paal-Knorr synthesis provides a classic route where the diketone functionality reacts with primary amines or ammonia (B1221849) derivatives to furnish substituted pyrroles. Analogous reactions with phosphorus or sulfur-based reagents can lead to the formation of phospholes and thiophenes, respectively. Research has shown its utility in synthesizing fused heterocyclic systems, such as benzofuro[3,2-d]pyrimidines. researchgate.net The reaction of a suitable aminobenzofuran with the keto-ester functionality can lead to the formation of these complex fused structures. researchgate.net

Table 1: Examples of Heterocyclic Synthesis from this compound Analogs

| Reactant | Heterocyclic Product | Reaction Type |

|---|---|---|

| Primary Amines/Ammonia | Substituted Pyrroles | Paal-Knorr Synthesis |

| Hydrazine (B178648) Derivatives | Substituted Pyrazoles | Cyclocondensation |

| Amidines/Urea | Substituted Pyrimidines | Cyclocondensation |

| Amines and Phosphites | Thiazolyl α-aminophosphonates | One-Pot Kabachnik-Fields Reaction researchgate.net |

This compound is also a valuable precursor for the construction of carbocyclic rings. Its carbon framework can be manipulated through various intramolecular and intermolecular cyclization strategies to form five- and six-membered rings. Intramolecular aldol (B89426) condensation reactions, for example, can be employed to create cyclopentenone derivatives.

More advanced applications involve its use in cycloaddition and domino reactions. In a notable example, an analogue, ethyl 4-oxo-2-pentenoate, participates in an asymmetric domino Michael/Michael reaction with 3-(dimethylphenylsilyl)propenal, catalyzed by diphenylprolinol silyl (B83357) ether. researchgate.net This formal [3+2] cycloaddition constructs a highly substituted cyclopentanone (B42830) core with excellent optical purity, a key intermediate in the synthesis of complex molecules like Corey lactone. researchgate.net Furthermore, related α,β-unsaturated esters can undergo formal carbo [4+2] cycloaddition reactions to yield penta-substituted cyclohexanes, demonstrating the versatility of this scaffold in building complex carbocyclic systems. researchgate.net The synthesis of carbocyclic analogues of antiviral nucleosides has also been reported, highlighting the importance of such building blocks in medicinal chemistry. nih.gov

Role in Cascade and Tandem Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, all occurring in a single pot. wikipedia.org This approach enhances synthetic efficiency by minimizing purification steps, reducing waste, and saving time. ub.edu The multiple reactive sites of this compound make it an ideal candidate for designing such elegant reaction sequences.

The molecule's structure allows for sequential reactions to occur at different functional groups under a single set of conditions. A prime example is the domino Michael/Michael reaction used to construct a core cyclopentanone derivative. researchgate.net In this process, a catalyst first facilitates the conjugate addition (the first Michael reaction) of one reactant to an α,β-unsaturated aldehyde. The resulting enolate intermediate then participates in a second, intramolecular Michael addition onto the α,β-unsaturated ester moiety of the ethyl 4-oxo-2-pentenoate (an analogue of the title compound), closing the ring to form the cyclopentane (B165970) structure. researchgate.net This reaction efficiently builds a complex cyclic system with multiple stereocenters from acyclic precursors in a single operation. researchgate.net

Applications in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is a cornerstone of modern pharmaceutical and materials science. This compound and its derivatives are valuable substrates in this field, enabling the creation of chiral molecules with high stereocontrol.

The development of chiral catalysts has revolutionized asymmetric synthesis. These catalysts can interact with a prochiral substrate like this compound to create a chiral environment, directing the reaction to favor the formation of one enantiomer over the other. Organocatalysis has proven particularly effective in this domain.

Research has demonstrated that chiral secondary amine catalysts, such as diphenylprolinol silyl ether, can effectively mediate reactions involving derivatives of this compound. researchgate.net In the asymmetric domino Michael/Michael reaction to form substituted cyclopentanones, the use of this chiral organocatalyst resulted in the product being formed in a nearly optically pure form. researchgate.net This high level of enantioselectivity is crucial for the synthesis of biologically active molecules where only one enantiomer possesses the desired therapeutic effect. The field continues to see the development of novel chiral catalysts and strategies for achieving high enantiomeric excess in various transformations. chemrxiv.orgresearchgate.net

Table 2: Asymmetric Domino Reaction Leading to a Chiral Cyclopentanone

| Substrates | Catalyst | Reaction Type | Product | Enantioselectivity |

|---|

When a reaction creates a molecule with multiple stereocenters, controlling the relative configuration of these centers is known as diastereocontrol. Diastereoselective synthesis is critical for creating complex natural products and pharmaceuticals with precise three-dimensional structures.

The inherent functionality of this compound provides multiple handles for directing diastereoselectivity. In the organocatalyzed domino Michael/Michael reaction that forms pentasubstituted cyclohexanes, the reaction proceeds with excellent diastereo- and enantioselectivity. researchgate.net This means that not only is one enantiomer of the final product predominantly formed, but among the possible diastereomers, one is also strongly favored. This precise control over the formation of three continuous chiral centers in a single cascade reaction highlights the sophisticated level of stereocontrol achievable with this type of building block. researchgate.net Such methodologies are invaluable for efficiently assembling the complex stereochemical arrays found in many natural products.

Chemoenzymatic and Biocatalytic Applications of this compound

This compound, a molecule possessing a unique combination of ester, aldehyde, and ketone functionalities, presents a versatile platform for chemoenzymatic and biocatalytic transformations. While specific biocatalytic studies on this exact substrate are not extensively documented, the reactivity of its constituent functional groups with various enzyme classes allows for the extrapolation of its potential applications in producing high-value chiral molecules and other fine chemicals. The strategic application of enzymes can offer regio- and stereoselective modifications that are often challenging to achieve through traditional chemical synthesis.

The primary enzymatic transformations applicable to this compound involve oxidoreductases, hydrolases, and lyases. These enzymes can target the aldehyde, ketone, or ester groups, leading to a variety of valuable products.

Potential Biocatalytic Transformations:

One of the most promising biocatalytic applications is the stereoselective reduction of the carbonyl groups. Oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are well-known for their ability to reduce aldehydes and ketones to their corresponding primary and secondary alcohols with high enantioselectivity. wikipedia.orgnih.gov The reduction of the formyl group would yield a diol ester, while reduction of the keto group would produce a hydroxy-formyl ester. The specific enzyme and reaction conditions would determine which carbonyl group is preferentially reduced. For instance, whole-cell biocatalysts, such as Candida parapsilosis, have been successfully used in the reduction of α-keto esters to their corresponding α-hydroxy esters. abap.co.in

Hydrolases, such as lipases and esterases, could be employed for the selective hydrolysis of the ethyl ester group. acs.org This would yield the corresponding carboxylic acid, 2-formyl-4-oxopentanoic acid, which can be a valuable building block for further synthesis. Enzymatic hydrolysis can be particularly advantageous when other sensitive functional groups are present in the molecule, as it proceeds under mild conditions. researchgate.net

Furthermore, chemoenzymatic strategies can be envisioned where an initial enzymatic step is followed by a chemical transformation. For example, the enzymatic reduction of the aldehyde to a primary alcohol could be followed by a chemical step like a Wittig reaction to elongate the carbon chain, a strategy that has been demonstrated for the synthesis of α,β-unsaturated esters from carboxylic acids. beilstein-journals.orgnih.govexlibrisgroup.com

The table below summarizes the potential chemoenzymatic and biocatalytic reactions involving this compound, the class of enzymes that could be utilized, and the potential products.

| Reaction Type | Enzyme Class | Potential Enzyme/Biocatalyst | Substrate Functional Group Targeted | Potential Product |

| Stereoselective Reduction | Oxidoreductase (e.g., ADH, KRED) | Candida parapsilosis | Aldehyde (formyl group) | Ethyl 2-(hydroxymethyl)-4-oxopentanoate |

| Stereoselective Reduction | Oxidoreductase (e.g., ADH, KRED) | Various yeasts and bacteria | Ketone | Ethyl 2-formyl-4-hydroxypentanoate |

| Hydrolysis | Hydrolase (e.g., Lipase (B570770), Esterase) | Candida antarctica lipase B (CAL-B) | Ester | 2-Formyl-4-oxopentanoic acid |

| Oxidation | Oxidoreductase (e.g., Aldehyde Oxidase) | Aldehyde oxidases | Aldehyde (formyl group) | Ethyl 2-carboxy-4-oxopentanoate |

These potential applications highlight the significant value of this compound as a substrate in biocatalysis for the synthesis of complex and chiral molecules. The development of specific enzyme-catalyzed processes for this compound could provide more sustainable and efficient routes to valuable chemical intermediates.

Theoretical and Computational Investigations of Ethyl 2 Formyl 4 Oxopentanoate

Quantum Chemical Studies

Quantum chemical methods provide profound insights into the molecular world, enabling the calculation of properties that govern the behavior of molecules like ethyl 2-formyl-4-oxopentanoate.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), would be employed to determine its ground-state electronic properties.

These calculations would reveal key electronic descriptors. For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. In a typical β-dicarbonyl compound, the HOMO is often localized on the enolate form, indicating its nucleophilic character, while the LUMO is centered on the carbonyl carbons, highlighting their electrophilicity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.

Table 1: Representative Electronic Properties of a β-Keto Ester Analogue Calculated via DFT (Note: Data is illustrative for a related β-keto ester and not this compound)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

These values help in predicting how the molecule will interact with other reagents. A smaller HOMO-LUMO gap, for example, suggests higher reactivity.

While DFT is prevalent, other quantum chemical methods also offer valuable information.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), calculate molecular properties from first principles without empirical parameters. They are computationally more demanding than DFT but can provide highly accurate results for smaller systems or for benchmarking DFT results. For this compound, MP2 calculations could be used to obtain a very precise geometry and vibrational frequencies.

Semi-Empirical Methods: Methods like AM1 or PM3 are much faster than DFT or ab initio methods, making them suitable for preliminary analysis of large systems or for dynamic simulations. They use parameters derived from experimental data to simplify calculations. While less accurate, they can provide good qualitative insights into molecular properties like heats of formation and molecular orbital shapes.

Computational Modeling of Reaction Mechanisms

Computational modeling is indispensable for elucidating the step-by-step pathways of chemical reactions, which is particularly useful for a molecule with multiple reactive sites like this compound.

A potential energy surface (PES) is a multidimensional surface that maps the energy of a chemical system as a function of its geometry. For a reaction involving this compound, such as an intramolecular aldol-type condensation, a PES would be constructed to identify the minimum energy pathways connecting reactants, transition states, intermediates, and products. This analysis helps in understanding the reaction's feasibility and selectivity by visualizing the energy landscape.

To understand the kinetics of a reaction, it is essential to locate the transition state (TS), which is a first-order saddle point on the PES. Algorithms are used to find the precise geometry and energy of the TS. Once located, frequency calculations are performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of a TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path connects the transition state to the reactants and products, confirming that the identified TS indeed links the desired chemical species. For a process like the keto-enol tautomerization of this compound, IRC calculations would map out the exact atomic motions involved in the proton transfer.

Table 2: Representative Energy Profile for Keto-Enol Tautomerization of a β-Diketone (Note: Data is illustrative for a related β-diketone and not this compound)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Keto Tautomer | 0.00 |

| Transition State | +31.2 |

This data indicates that for this particular system, the enol form is significantly more stable than the keto form, and a substantial energy barrier must be overcome for the transformation to occur.

Conformational Analysis and Tautomerism Studies

This compound can exist in several conformations and tautomeric forms due to the flexibility of its carbon chain and the presence of dicarbonyl groups.

The molecule's structure allows for keto-enol tautomerism at two sites: involving the aldehyde-ester moiety and the keto-ester moiety. The equilibrium between these tautomers is crucial as it dictates the molecule's reactivity. Computational studies on related β-dicarbonyl compounds have shown that the stability of tautomers is influenced by both intramolecular hydrogen bonding and the solvent environment. The enol form is often stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond.

DFT calculations are highly effective for determining the relative energies of different conformers and tautomers. By optimizing the geometry of each possible structure, a hierarchy of stability can be established. For example, in many β-keto esters, the Z-enol tautomer with an intramolecular hydrogen bond is found to be the most stable form in the gas phase and in non-polar solvents.

Table 3: Calculated Relative Energies of Tautomers for a Representative β-Keto Ester (Note: Data is illustrative for a related β-keto ester and not this compound)

| Tautomer/Conformer | Relative Energy (kcal/mol) |

|---|---|

| Keto Form | 4.5 |

| Z-Enol (H-bonded) | 0.0 |

These computational findings provide a detailed picture of the conformational landscape and the tautomeric preferences that govern the chemical behavior of dicarbonyl compounds like this compound.

Predictive Studies for Novel Reactivity and Catalysis

The unique structural characteristics of this compound, featuring a formyl, a keto, and an ester functional group, make it a molecule with significant potential for complex and novel chemical transformations. While comprehensive theoretical and computational studies specifically targeting this compound are not extensively documented in publicly available literature, its inherent functionalities allow for predictive exploration of its reactivity and catalytic potential.

The presence of both an aldehyde (formyl group) and a ketone (oxo group) offers multiple sites for nucleophilic attack and electrophilic addition. Computational models, such as Density Functional Theory (DFT), could be employed to predict the relative reactivity of these two carbonyl groups. Such studies would typically involve calculating the partial charges on the carbonyl carbons and the energies of the lowest unoccupied molecular orbitals (LUMOs) associated with each group. It is generally anticipated that the aldehyde's formyl group would be more susceptible to nucleophilic attack than the ketone's oxo group due to less steric hindrance and greater polarization.

Predictive studies could also focus on the compound's role as a versatile precursor in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety, in conjunction with the formyl group, provides a scaffold for cyclization reactions with various dinucleophiles. For instance, reactions with hydrazines could be predicted to yield pyrazoles, while reactions with amidines or guanidines could lead to pyrimidines. Computational modeling can elucidate the reaction mechanisms, identify the most probable cyclization pathways, and calculate the activation barriers for these transformations, thereby guiding synthetic efforts.

Furthermore, the potential for this compound to act as a ligand in organometallic catalysis represents another avenue for predictive investigation. The oxygen atoms of the carbonyl and ester groups can serve as coordination sites for metal centers. Theoretical calculations could be used to model the coordination complexes with various transition metals and to predict the electronic and steric effects of the ligand on the catalytic activity of the metal center in reactions such as hydrogenations, cross-couplings, or polymerizations.

Interactive Data Table: Predicted Reactivity Sites

| Functional Group | Carbonyl Carbon (Position) | Predicted Relative Reactivity to Nucleophiles | Potential Transformation Products |

| Formyl | C2 | High | Alcohols, imines, acetals |

| Keto | C4 | Moderate | Alcohols, ketals |

| Ester | C1 | Low | Carboxylic acids (via hydrolysis) |

Detailed research into the tautomeric equilibria of this compound would also be crucial. The presence of alpha-protons adjacent to the carbonyl groups allows for the existence of several enol forms. Computational studies can predict the relative stabilities of these tautomers in different solvent environments. The specific tautomeric form present in a reaction mixture can significantly influence the observed reactivity and the final product distribution.

Interactive Data Table: Potential Heterocyclic Products from Cyclization Reactions

| Reactant | Predicted Heterocyclic Product |

| Hydrazine (B178648) | Pyrazole (B372694) derivatives |

| Substituted Hydrazines | N-substituted pyrazole derivatives |

| Hydroxylamine (B1172632) | Isoxazole derivatives |

| Urea | Pyrimidine (B1678525) derivatives (e.g., uracils) |

| Guanidine | Pyrimidine derivatives (e.g., cytosines) |

In the realm of catalysis, predictive modeling could explore the use of this compound derivatives as chiral ligands for asymmetric catalysis. By introducing a chiral center into the molecule, for example, through enantioselective reduction of the keto group, subsequent coordination to a metal could create a chiral catalytic environment. Theoretical calculations would be invaluable in designing such ligands and in predicting the enantioselectivity of the catalyzed reactions.

While extensive experimental data on the novel reactivity and catalytic applications of this compound are yet to be established, these predictive computational approaches provide a powerful tool for hypothesis-driven research, guiding the exploration of this versatile molecule's synthetic and catalytic potential.

Future Research Directions and Unexplored Avenues for Ethyl 2 Formyl 4 Oxopentanoate

Development of Sustainable and Green Synthesis Methods

The traditional synthesis of β-dicarbonyl compounds often relies on strong bases and volatile organic solvents, raising environmental and safety concerns. Future research should prioritize the development of sustainable and green synthetic routes to ethyl 2-formyl-4-oxopentanoate. A key strategy involves the utilization of renewable feedstocks. For instance, ethyl levulinate, which can be derived from biomass, is a potential starting material. Current time information in Bangalore, IN.smolecule.com The formylation of ethyl levulinate would provide a direct route to the target molecule.

Exploring greener reaction conditions is another crucial avenue. This includes the use of environmentally benign solvents like water or supercritical fluids, and the development of solvent-free reaction protocols. Microwave-assisted and ultrasound-assisted organic synthesis are other promising techniques that can accelerate reaction rates, improve yields, and reduce energy consumption.

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Starting Materials | Solvent/Conditions | Potential Advantages |

| Biomass-derived | Ethyl Levulinate, Formylating Agent | Green Solvents (e.g., water, ionic liquids) | Utilizes renewable resources, reduces fossil fuel dependency. |

| Microwave-Assisted | Ethyl Acetate, Ethyl Formate (B1220265) | Solvent-free or high-boiling point green solvents | Rapid heating, shorter reaction times, often higher yields. |

| Ultrasound-Assisted | Ethyl Acetoacetate (B1235776), Formaldehyde | Aqueous media | Enhanced mass transfer, increased reaction rates, milder conditions. |

| Flow Chemistry | Various | Continuous flow reactor | Improved safety, better process control, easier scalability. |

Exploration of Novel Catalytic Systems

The development of highly efficient and selective catalysts is paramount for the synthesis and functionalization of this compound. Future research should focus on exploring novel catalytic systems that offer advantages in terms of activity, selectivity, and reusability.

Heterogeneous Catalysts: Solid acid and base catalysts, such as zeolites, functionalized mesoporous silica, and hydrotalcites, offer significant advantages, including ease of separation and recyclability. rsc.orgmdpi.com Research into designing structured heterogeneous catalysts with well-defined active sites could lead to enhanced control over the Claisen or aldol-type condensations used to synthesize the target molecule.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. benthamdirect.comresearchgate.netnih.gov Chiral amines, amino acids (like proline), and their derivatives can be explored for the enantioselective synthesis of chiral derivatives of this compound. benthamdirect.comresearchgate.net This would be particularly valuable for applications in medicinal chemistry.

Biocatalysis: Enzymes, such as aldolases and lipases, offer high selectivity and operate under mild, environmentally friendly conditions. mdpi.com Investigating the potential of engineered enzymes for the synthesis of this compound from simple precursors could open up new avenues for sustainable production.

A summary of potential novel catalytic systems is provided in the table below:

| Catalyst Type | Examples | Potential Reaction | Key Advantages |

| Heterogeneous Catalysts | Zeolites, Functionalized Silicas, Hydrotalcites rsc.orgmdpi.com | Claisen Condensation, Aldol (B89426) Condensation | Reusability, ease of separation, process intensification. rsc.orgmdpi.com |

| Organocatalysts | Proline, Chiral Amines, Thioureas benthamdirect.comresearchgate.netnih.govresearchgate.net | Asymmetric Aldol and Michael Reactions | Enantioselectivity, metal-free, mild conditions. benthamdirect.com |

| Biocatalysts | Aldolases, Lipases mdpi.com | Enantioselective C-C bond formation | High selectivity, green conditions, biodegradable. mdpi.com |

| Nanocatalysts | Metal Nanoparticles on Supports | Formylation, Condensation Reactions | High surface area, unique catalytic activity. |

Application in Emerging Areas of Organic Chemistry

The dual reactivity of this compound makes it an attractive building block for the synthesis of complex molecules and materials. While it has potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its application in emerging areas of organic chemistry remains largely unexplored. Current time information in Bangalore, IN.smolecule.com

Synthesis of Heterocycles: β-Keto aldehydes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. researchgate.netuwindsor.cadntb.gov.uacitedrive.com These heterocyclic scaffolds are prevalent in many biologically active molecules. Future research could focus on developing novel multi-component reactions involving this compound to access diverse heterocyclic libraries for drug discovery.

Medicinal Chemistry: The unique structural features of this compound could be exploited to design novel bioactive molecules. For instance, derivatives of oxopentanoates have shown antimicrobial and anti-inflammatory activities. smolecule.com The aldehyde and keto groups can serve as handles for the introduction of various pharmacophores.

Polymer Chemistry: The presence of two distinct carbonyl groups allows for its use as a cross-linking agent or as a monomer in the synthesis of novel polymers. smolecule.com Research into the polymerization of this compound or its derivatives could lead to the development of new materials with tailored properties.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and designing better catalysts. Advanced spectroscopic techniques can provide valuable insights into transient intermediates and reaction kinetics.

In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of reactions in real-time. researchgate.netscispace.comnih.govmt.comrsc.org This allows for the identification of reaction intermediates and the determination of kinetic parameters, providing a more complete picture of the reaction pathway.

Advanced NMR Spectroscopy: Due to the presence of keto-enol tautomerism in β-dicarbonyl compounds, advanced nuclear magnetic resonance (NMR) techniques are essential for a complete structural characterization. numberanalytics.comresearchgate.netipb.ptnih.govacs.org Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to unambiguously assign the signals of the different tautomers and conformers present in solution.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of reaction products and intermediates. epa.govacs.org Coupling mass spectrometry with liquid chromatography (LC-MS) can be used to analyze complex reaction mixtures and gain insights into reaction mechanisms.

Computational Studies: In conjunction with experimental data, computational methods, such as density functional theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcome of reactions. acs.orgresearchgate.netresearchgate.net This synergistic approach can greatly accelerate the development of new synthetic methodologies.

The table below summarizes the application of these advanced techniques:

| Technique | Information Gained | Relevance to this compound |

| In-situ FTIR/Raman researchgate.netscispace.comnih.govmt.comrsc.org | Real-time monitoring of reactant, intermediate, and product concentrations; kinetic data. | Optimization of synthesis; understanding catalyst deactivation. |

| 2D NMR Spectroscopy numberanalytics.comresearchgate.netipb.ptnih.govacs.org | Unambiguous structural assignment of tautomers and stereoisomers. | Characterization of the compound and its derivatives in solution. |

| High-Resolution Mass Spectrometry epa.govacs.org | Precise mass determination for formula confirmation of products and intermediates. | Elucidation of reaction pathways and byproduct formation. |

| Computational Chemistry acs.orgresearchgate.netresearchgate.net | Reaction energetics, transition state structures, mechanistic pathways. | Rational design of catalysts and prediction of reaction outcomes. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.